molecular formula C8H15I B8336027 3-Ethylcyclohexyl iodide

3-Ethylcyclohexyl iodide

Cat. No.: B8336027
M. Wt: 238.11 g/mol
InChI Key: MYXYNSUWWBJKAD-UHFFFAOYSA-N
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Description

3-Ethylcyclohexyl iodide is an alkyl iodide derivative featuring a cyclohexane ring substituted with an ethyl group at the 3-position and an iodine atom.

Properties

Molecular Formula

C8H15I

Molecular Weight

238.11 g/mol

IUPAC Name

1-ethyl-3-iodocyclohexane

InChI

InChI=1S/C8H15I/c1-2-7-4-3-5-8(9)6-7/h7-8H,2-6H2,1H3

InChI Key

MYXYNSUWWBJKAD-UHFFFAOYSA-N

Canonical SMILES

CCC1CCCC(C1)I

Origin of Product

United States

Comparison with Similar Compounds

Structural Analogues and Physical Properties

The table below compares 3-ethylcyclohexyl iodide with structurally related iodides:

Compound Molecular Formula Molecular Weight (g/mol) Physical State Boiling Point (°C) Key References
3-Ethylcyclohexyl iodide C₈H₁₅I ~238.11 (calculated) Likely liquid Not reported Inferred from analogs
Ethyl iodide C₂H₅I 155.97 Liquid 72–73
Methyl iodide CH₃I 141.94 Liquid 42–43
2-Ethylhexyl iodide C₈H₁₇I 240.13 Yellow-red liquid 103 (at 3 mmHg)

Key Observations :

  • Molecular Weight : 3-Ethylcyclohexyl iodide’s molecular weight (~238 g/mol) is intermediate between ethyl iodide (156 g/mol) and 2-ethylhexyl iodide (240 g/mol). The cyclohexyl ring contributes to increased mass compared to linear analogs.
  • Boiling Point : Cyclohexyl derivatives typically exhibit higher boiling points than linear alkyl iodides due to increased van der Waals interactions. For example, ethyl iodide boils at 72°C , while 2-ethylhexyl iodide (a branched analog) boils at 103°C under reduced pressure .

Chemical Reactivity

Nucleophilic Substitution
  • Ethyl iodide (C₂H₅I) : Undergoes rapid SN2 reactions due to minimal steric hindrance. Used as an alkylating agent in organic synthesis .
  • 3-Ethylcyclohexyl iodide : The cyclohexyl ring introduces steric hindrance, likely slowing SN2 mechanisms. Reactivity may resemble tertiary alkyl halides, favoring elimination (E2) over substitution.
  • Methyl iodide (CH₃I) : Highly reactive in SN2 reactions; used as a methylating agent in atmospheric chemistry studies .
Environmental Stability
  • Methyl iodide : Volatile and photochemically active, serving as a marine atmospheric tracer .
  • 3-Ethylcyclohexyl iodide : Lower volatility due to its bulky structure may reduce environmental mobility but increase persistence in organic phases.

Q & A

Q. How can researchers optimize the synthesis of 3-Ethylcyclohexyl iodide to ensure high purity and yield?

  • Methodological Answer : Synthesis optimization involves selecting appropriate alkylation agents (e.g., cyclohexene derivatives) and iodide sources (e.g., HI or KI/I₂ systems). Reaction conditions (temperature, solvent polarity, and stoichiometry) must be systematically varied. For purification, column chromatography with non-polar solvents (e.g., hexane/ethyl acetate) or recrystallization in ethanol can isolate the product. Characterization via NMR (¹H/¹³C) and GC-MS ensures structural confirmation and purity >95% . Kinetic studies using UV-Vis spectroscopy or TLC monitoring can refine reaction timelines.

Q. What spectroscopic techniques are most reliable for characterizing 3-Ethylcyclohexyl iodide, and how should data be interpreted?

  • Methodological Answer : ¹H NMR is critical for identifying the ethyl group’s triplet (~1.2 ppm) and cyclohexyl proton splitting patterns. ¹³C NMR distinguishes the iodine-bearing carbon (δ ~20-30 ppm). IR spectroscopy confirms C-I stretches (500-600 cm⁻¹). Mass spectrometry (EI or ESI) should show molecular ion peaks at m/z 238 (C₈H₁₅I). Cross-validate data with computational tools (e.g., DFT simulations) to resolve ambiguities in stereoelectronic effects .

Q. How can researchers address solubility challenges of 3-Ethylcyclohexyl iodide in polar solvents during reaction design?

  • Methodological Answer : Use mixed-solvent systems (e.g., DCM/THF) or phase-transfer catalysts (e.g., tetrabutylammonium bromide) to enhance solubility. Pre-saturate solvents with inert gases (N₂/Ar) to prevent iodide oxidation. Solubility parameters (Hansen or Hildebrand) should guide solvent selection .

Advanced Research Questions

Q. What mechanistic insights can be gained from studying the nucleophilic substitution pathways of 3-Ethylcyclohexyl iodide?

  • Methodological Answer : Perform kinetic isotope effect (KIE) studies or Hammett plots to differentiate SN1/SN2 mechanisms. Isotopic labeling (e.g., ¹²⁷I vs. ¹²⁵I) paired with X-ray crystallography (as in HgI₂ studies ) can reveal transition-state geometries. Computational modeling (MD/DFT) quantifies steric effects from the ethyl group on reaction rates.

Q. How do steric and electronic effects of the ethyl group influence the reactivity of 3-Ethylcyclohexyl iodide in cross-coupling reactions?

  • Methodological Answer : Compare reactivity with analogous compounds (e.g., 3-methyl or unsubstituted cyclohexyl iodides) in Suzuki-Miyaura or Ullmann couplings. Use Hammett σ* constants to correlate substituent effects with coupling efficiency. XPS or XANES can probe electronic environments around iodine . Statistical analysis (ANOVA) of yields under varied conditions identifies dominant factors .

Q. What strategies mitigate data contradictions in crystallographic studies of 3-Ethylcyclohexyl iodide derivatives?

  • Methodological Answer : Ensure high-resolution X-ray data (≤0.8 Å) to resolve disorder in the ethyl group. Use low-temperature crystallography (100 K) to minimize thermal motion artifacts. Compare powder diffraction patterns with single-crystal data to detect polymorphism. Cross-reference with computational lattice energy minimizations (e.g., PLATON or Mercury software) .

Methodological and Analytical Considerations

Q. How should researchers design experiments to evaluate the environmental stability of 3-Ethylcyclohexyl iodide?

  • Methodological Answer : Conduct accelerated degradation studies under UV light, humidity, and variable pH. Analyze degradation products via LC-MS or GC-MS. Use QSAR models to predict ecotoxicity endpoints. Include controls (e.g., dark/anaerobic conditions) to isolate degradation pathways .

Q. What statistical frameworks are recommended for analyzing dose-response relationships in toxicological studies of 3-Ethylcyclohexyl iodide?

  • Methodological Answer : Apply probit or logit regression models to calculate LD₅₀/LC₅₀ values. Use Bayesian hierarchical models to account for interspecies variability. Validate assumptions via residual plots and Kolmogorov-Smirnov tests. Report confidence intervals and p-values with Bonferroni corrections for multiple comparisons .

Data Presentation and Reproducibility

Q. How can researchers ensure reproducibility in synthetic protocols for 3-Ethylcyclohexyl iodide?

  • Methodological Answer : Document all parameters (e.g., stirring rate, solvent grade, drying time). Use IUPAC nomenclature and CAS registry numbers for reagents. Publish raw NMR/FID files and crystallographic CIFs in supplementary materials. Adhere to FAIR data principles (Findable, Accessible, Interoperable, Reusable) .

Q. What are best practices for presenting conflicting spectral data in publications?

  • Methodological Answer :
    Include error margins for peak assignments (e.g., ±0.05 ppm for NMR). Annotate spectra with proposed splitting patterns and coupling constants. Use comparative tables to highlight discrepancies with literature. Discuss potential sources of error (e.g., solvent impurities, baseline drift) .

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